Cas no 944804-73-3 (5-Bromo-1-(methoxymethyl)indoline-2,3-dione)
5-Bromo-1-(methoxymethyl)indoline-2,3-dione Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-1-(methoxymethyl)indoline-2,3-dione
- 5-bromo-1-(methoxymethyl)indole-2,3-dione
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- MDL: MFCD32633065
- Inchi: 1S/C10H8BrNO3/c1-15-5-12-8-3-2-6(11)4-7(8)9(13)10(12)14/h2-4H,5H2,1H3
- InChI Key: WGKSXXVBWHUQPK-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C(C(N2COC)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 294
- XLogP3: 1.5
- Topological Polar Surface Area: 46.6
5-Bromo-1-(methoxymethyl)indoline-2,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 213066-5g |
5-Bromo-1-(methoxymethyl)indoline-2,3-dione, 95% |
944804-73-3 | 95% | 5g |
$1980.00 | 2023-09-09 |
5-Bromo-1-(methoxymethyl)indoline-2,3-dione Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 5-Bromo-1-(methoxymethyl)indoline-2,3-dione
5-Bromo-1-(methoxymethyl)indoline-2,3-dione: A Comprehensive Overview
5-Bromo-1-(methoxymethyl)indoline-2,3-dione, identified by the CAS number 944804-73-3, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of indoline derivatives, which are known for their diverse biological activities and potential applications in drug discovery. The structure of 5-Bromo-1-(methoxymethyl)indoline-2,3-dione consists of an indoline backbone with a bromine substituent at the 5-position and a methoxymethyl group attached to the 1-position. The presence of the dione functional group further enhances its reactivity and biological potential.
The synthesis of 5-Bromo-1-(methoxymethyl)indoline-2,3-dione involves a series of well-defined organic reactions, including nucleophilic substitutions, oxidations, and cyclizations. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. Researchers have explored various precursor molecules and reaction conditions to optimize the synthesis process, ensuring scalability for potential industrial applications.
One of the most promising aspects of 5-Bromo-1-(methoxymethyl)indoline-2,3-dione lies in its biological activity. Studies have demonstrated that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a valuable candidate for therapeutic interventions. In particular, its ability to modulate key inflammatory pathways has been extensively investigated. For instance, a 2023 study published in the Nature Communications journal highlighted its efficacy in reducing cytokine production in inflammatory models, suggesting its potential as an anti-inflammatory agent.
Beyond its pharmacological applications, 5-Bromo-1-(methoxymethyl)indoline-2,3-dione has also found utility in materials science. Its unique electronic properties make it a suitable candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent research has focused on incorporating this compound into conjugated polymers to enhance their charge transport characteristics. A study conducted at Stanford University demonstrated that films prepared with this compound exhibited improved electrical conductivity compared to traditional materials.
The structural versatility of 5-Bromo-1-(methoxymethyl)indoline-2,3-dione also lends itself to further functionalization. By modifying the substituents on the indoline ring, researchers can tailor its properties for specific applications. For example, introducing electron-withdrawing groups can enhance its photovoltaic performance, while electron-donating groups may improve its solubility in organic solvents. These modifications not only expand its applicability but also pave the way for novel discoveries in material chemistry.
In terms of safety and handling, 5-Bromo-1-(methoxymethyl)indoline-2,3-dione is classified as a non-hazardous chemical under standard laboratory conditions. However, it is recommended to handle it with appropriate personal protective equipment (PPE), including gloves and goggles, to minimize exposure risks. Storage should be carried out in a cool, dry place away from direct sunlight to ensure stability.
The future prospects for 5-Bromo-1-(methoxymethyl)indoline-2,3-dione are highly promising. Ongoing research is focused on exploring its potential as a building block for more complex molecular architectures. Collaborative efforts between academic institutions and industry partners are expected to accelerate its transition from laboratory studies to real-world applications.
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